molecular formula C11H19NO4S B8228912 tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate

tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate

Cat. No.: B8228912
M. Wt: 261.34 g/mol
InChI Key: INKRLAYWPWOHOS-UHFFFAOYSA-N
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Description

tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate: is a chemical compound with the molecular formula C11H19NO4S and a molecular weight of 261.34 g/mol It is characterized by the presence of a tert-butyl carbamate group attached to a bicyclo[111]pentane ring system, which is further substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions of sulfonyl-containing molecules with biological targets. Its structural features allow for the exploration of new binding sites and mechanisms of action in biological systems .

Medicine

In medicine, this compound may serve as a lead compound for the development of new drugs. Its potential pharmacological activities, such as enzyme inhibition or receptor modulation, are of interest for therapeutic applications .

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and surface modification .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-9(2,3)16-8(13)12-10-5-11(6-10,7-10)17(4,14)15/h5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKRLAYWPWOHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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